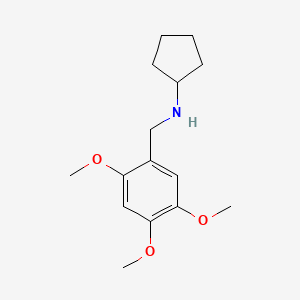

N-(2,4,5-trimethoxybenzyl)cyclopentanamine

Übersicht

Beschreibung

N-(2,4,5-trimethoxybenzyl)cyclopentanamine: is an organic compound characterized by the presence of a cyclopentanamine group attached to a benzyl ring substituted with three methoxy groups at the 2, 4, and 5 positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4,5-trimethoxybenzyl)cyclopentanamine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 2,4,5-trimethoxybenzyl chloride and cyclopentanamine.

Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Catalysts and Reagents: A base such as triethylamine or sodium hydride is used to facilitate the nucleophilic substitution reaction.

Procedure: The 2,4,5-trimethoxybenzyl chloride is added dropwise to a solution of cyclopentanamine and the base in the solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Purification: The product is purified by column chromatography or recrystallization to obtain pure this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing automated purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: N-(2,4,5-trimethoxybenzyl)cyclopentanamine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The methoxy groups on the benzyl ring can participate in nucleophilic substitution reactions, where they are replaced by other functional groups using reagents like halides or organometallic compounds.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives or other substituted benzyl compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry: N-(2,4,5-trimethoxybenzyl)cyclopentanamine is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in the development of novel compounds.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific biological pathways.

Industry: In the chemical industry, this compound is used in the production of specialty chemicals and advanced materials. Its derivatives may find applications in the development of polymers, coatings, and other functional materials.

Wirkmechanismus

The mechanism of action of N-(2,4,5-trimethoxybenzyl)cyclopentanamine depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy groups on the benzyl ring can influence the compound’s binding affinity and selectivity towards these targets. The cyclopentanamine moiety may contribute to the compound’s overall stability and bioavailability.

Vergleich Mit ähnlichen Verbindungen

N-(2,4-dimethoxybenzyl)cyclopentanamine: Lacks the methoxy group at the 5-position, which may affect its chemical reactivity and biological activity.

N-(3,4,5-trimethoxybenzyl)cyclopentanamine: The methoxy groups are positioned differently on the benzyl ring, potentially altering its interaction with molecular targets.

N-(2,4,5-trimethoxyphenethylamine): Contains an ethylamine group instead of a cyclopentanamine group, which may influence its pharmacokinetic properties.

Uniqueness: N-(2,4,5-trimethoxybenzyl)cyclopentanamine is unique due to the specific arrangement of methoxy groups on the benzyl ring and the presence of the cyclopentanamine moiety. This combination of structural features can result in distinct chemical and biological properties, making it a valuable compound for research and development.

Biologische Aktivität

N-(2,4,5-trimethoxybenzyl)cyclopentanamine is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article delves into the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

This compound has a unique structure characterized by a cyclopentanamine core substituted with a 2,4,5-trimethoxybenzyl group. The presence of methoxy groups on the aromatic ring enhances its lipophilicity and may influence its biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing primarily on its antitumor properties and mechanisms of action.

Antitumor Activity

- In Vitro Growth Inhibition : Recent research has indicated that compounds similar to this compound exhibit significant growth inhibition against various human cancer cell lines. For instance, diarylpentanoids with similar structural motifs have shown GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 0.17 to 0.45 µM against melanoma (A375-C5), breast adenocarcinoma (MCF-7), and non-small-cell lung cancer (NCI-H460) cells .

- Mechanism of Action : The antitumor effects are believed to be mediated through the disruption of microtubule dynamics. Studies suggest that these compounds can occupy the colchicine binding site on tubulin, leading to mitotic arrest and subsequent cancer cell death . This mechanism highlights the potential for this compound as a candidate for further development in cancer therapy.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that:

- The presence of multiple methoxy groups enhances binding affinity and biological activity.

- Variations in the linker between aromatic groups can significantly affect the antiproliferative efficacy .

Table 1: In Vitro Antitumor Activity of Related Compounds

| Compound | GI50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | TBD | TBD |

| Diarylpentanoid (BP-M345) | 0.24 - 0.45 | A375-C5 (Melanoma) |

| Diarylpentanoid (BP-M345) | TBD | MCF-7 (Breast Adenocarcinoma) |

| Diarylpentanoid (BP-M345) | TBD | NCI-H460 (Lung Cancer) |

Note: TBD indicates that specific GI50 values for this compound have not yet been determined.

Case Studies and Research Findings

Several studies have investigated the broader implications of compounds similar to this compound:

- Antifibrotic Activity : Compounds derived from similar frameworks have shown promise as antifibrotic agents in liver fibrosis models. For example, certain derivatives demonstrated inhibitory effects on hepatic stellate cell activation at concentrations as low as 10 µM .

- Molecular Docking Studies : Computational analyses have provided insights into how structural modifications influence binding affinities to target proteins involved in cancer progression. These studies support the hypothesis that specific substitutions can enhance therapeutic efficacy .

Eigenschaften

IUPAC Name |

N-[(2,4,5-trimethoxyphenyl)methyl]cyclopentanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3/c1-17-13-9-15(19-3)14(18-2)8-11(13)10-16-12-6-4-5-7-12/h8-9,12,16H,4-7,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYPZELGBTGNVDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1CNC2CCCC2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70354507 | |

| Record name | N-(2,4,5-trimethoxybenzyl)cyclopentanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499997-33-0 | |

| Record name | N-Cyclopentyl-2,4,5-trimethoxybenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=499997-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2,4,5-trimethoxybenzyl)cyclopentanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.